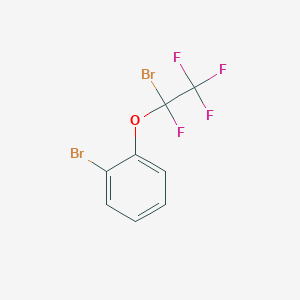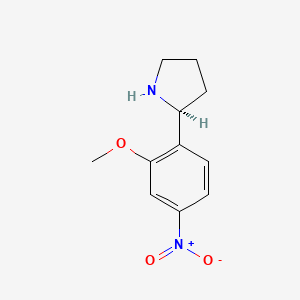
Benzenepropanal, 2-methyl-5-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanal, 2-methyl-5-(trifluoromethyl)-: is an organic compound with the molecular formula C11H11F3O and a molecular weight of 216.20 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinct chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 2-methyl-5-(trifluoromethyl)- typically involves the introduction of a trifluoromethyl group into the benzene ring. One common method is the reaction of a suitable benzene derivative with trifluoromethylating agents under controlled conditions. For example, trifluoromethyl ethers can be synthesized by exposing dithiocarbonates to hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of specialized equipment and reaction conditions ensures the efficient production of Benzenepropanal, 2-methyl-5-(trifluoromethyl)- for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Benzenepropanal, 2-methyl-5-(trifluoromethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Benzenepropanal, 2-methyl-5-(trifluoromethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.
Medicine: It is investigated for potential therapeutic applications due to its reactivity and interaction with biological targets.
Industry: The compound is used in the development of new materials and chemicals with specific properties.
Wirkmechanismus
The mechanism by which Benzenepropanal, 2-methyl-5-(trifluoromethyl)- exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. This interaction can modulate enzymatic activity, receptor binding, and other cellular processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
- Benzenepropanal, 2-fluoro-5-(trifluoromethyl)-
- 2-Methyl-5-(trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzenesulfonamide
Comparison: Benzenepropanal, 2-methyl-5-(trifluoromethyl)- is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing capacity, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C11H11F3O |
|---|---|
Molekulargewicht |
216.20 g/mol |
IUPAC-Name |
3-[2-methyl-5-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C11H11F3O/c1-8-4-5-10(11(12,13)14)7-9(8)3-2-6-15/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
WDBGVZFQAVNIDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one](/img/structure/B13327579.png)

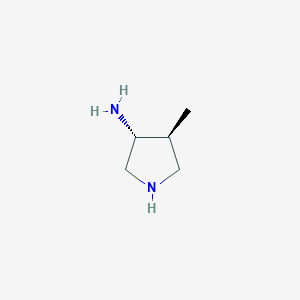
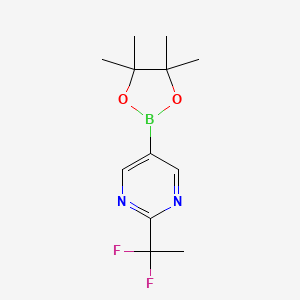
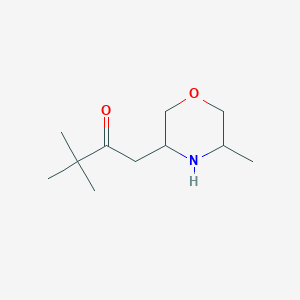
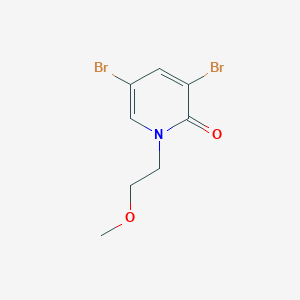

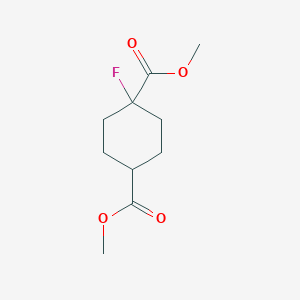
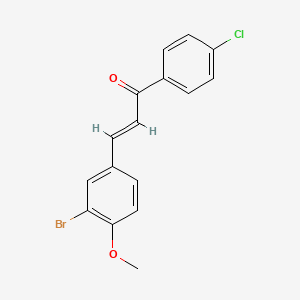
![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-2-amine](/img/structure/B13327638.png)

